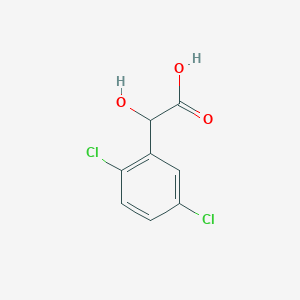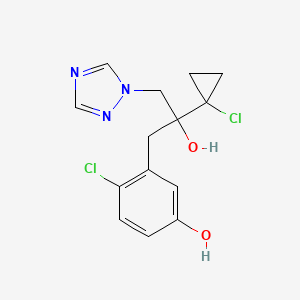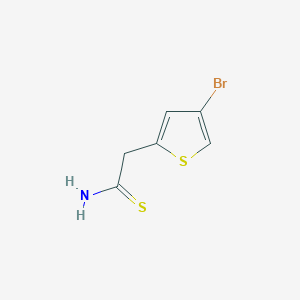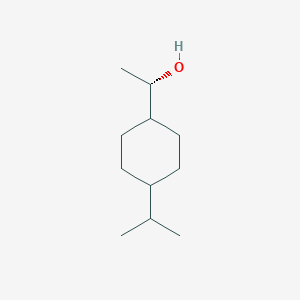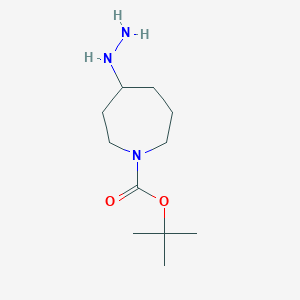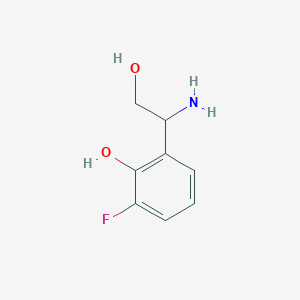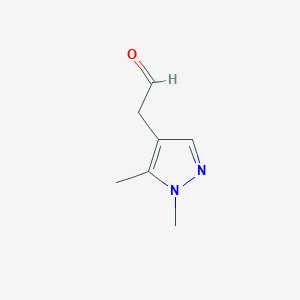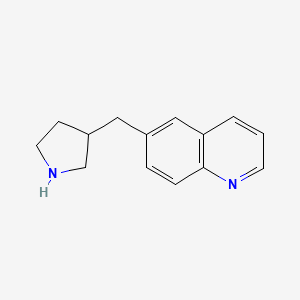
6-(Pyrrolidin-3-ylmethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Pyrrolidin-3-ylmethyl)quinoline is a compound that features a quinoline ring system substituted with a pyrrolidin-3-ylmethyl group. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N, known for its wide range of applications in medicinal chemistry and industrial processes. The addition of a pyrrolidin-3-ylmethyl group enhances the compound’s chemical properties, making it a valuable scaffold in drug discovery and other scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-3-ylmethyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically requires the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aldehyde under basic conditions . Additionally, transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce the pyrrolidin-3-ylmethyl group onto the quinoline scaffold .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction efficiency and reduce production costs .
化学反应分析
Types of Reactions
6-(Pyrrolidin-3-ylmethyl)quinoline undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions include quinoline derivatives with various functional groups, such as amino, hydroxyl, and halogen substituents .
科学研究应用
6-(Pyrrolidin-3-ylmethyl)quinoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-(Pyrrolidin-3-ylmethyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce apoptosis in cancer cells .
相似化合物的比较
6-(Pyrrolidin-3-ylmethyl)quinoline can be compared with other similar compounds, such as:
Quinoline: The parent compound, known for its broad spectrum of biological activities.
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in medicinal chemistry.
Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole moieties, exhibiting enhanced pharmacological properties.
The uniqueness of this compound lies in its combined structural features, which provide a balance of chemical stability and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C14H16N2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC 名称 |
6-(pyrrolidin-3-ylmethyl)quinoline |
InChI |
InChI=1S/C14H16N2/c1-2-13-9-11(3-4-14(13)16-6-1)8-12-5-7-15-10-12/h1-4,6,9,12,15H,5,7-8,10H2 |
InChI 键 |
GGKQIJRCZXSVTK-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1CC2=CC3=C(C=C2)N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[3.2.2]nonane-6,9-dione](/img/structure/B15320192.png)

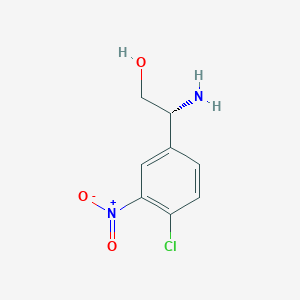
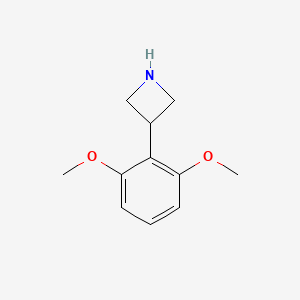
![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B15320223.png)

